Hexane-2-sulfonyl chloride

Descripción general

Descripción

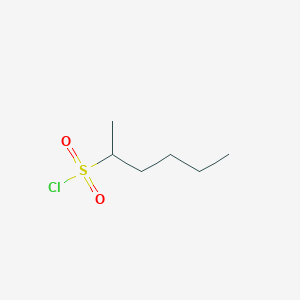

Hexane-2-sulfonyl chloride is a type of sulfonyl chloride. It is a compound with the general formula R−S(=O)2−OH, where R is an organic alkyl or aryl group . The specific compound you’re asking about, this compound, seems to be less common in the literature, and there may be some confusion with 2-Azabicyclo[2.1.1]this compound , which has a similar name but a different structure.

Synthesis Analysis

Sulfonyl chlorides, including this compound, can be synthesized via several methods. One common method is the oxidative chlorination of S-alkyl isothiourea salts . This process involves the use of readily accessible reagents, offers safe operations, and easy purification without chromatography .Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are highly reactive. They can undergo various reactions, such as reacting with amines to form sulfonamides . They can also undergo reactions with other substrates such as thiols, disulfides, thioacetates, and xanthates .Aplicaciones Científicas De Investigación

Use in Sulfonamide Antibiotic Analysis

Hexane-2-sulfonyl chloride plays a significant role in the analytical methods for determining sulfonamide antibiotics and their metabolites in various biological samples. In a study by Hoff et al. (2015), a method was developed for analyzing 16 sulfonamides and metabolites residues in liver samples from different species. The method involved defatting samples with hexane followed by extraction with acetonitrile, highlighting the importance of this compound in the extraction and clean-up process for accurate and reliable sulfonamide analysis in food safety and pharmacological research (Hoff et al., 2015).

In Electrophoretic Mobility Studies

Hexane and its derivatives, including this compound, have been studied for their electrophoretic mobility in the presence of various solvent extraction reagents. Lin and Osseo-Asare (1984) investigated the electrophoretic mobility (EM) of hexane droplets in aqueous solutions, providing insights into the interactions at the organic/water interface and the effects of different reagents on the EM. This research contributes to the understanding of solvent extraction processes and the design of more efficient separation techniques in chemical engineering and environmental science (Lin & Osseo-Asare, 1984).

In Organic Synthesis

The application of this compound extends to organic synthesis, where it serves as a key reagent in various synthetic routes. For example, Thirupathi and Kim (2010) demonstrated the use of ferric chloride hexahydrate in the regioselective arylation of α-amido sulfones, leading to the synthesis of unsymmetrical and bis-symmetrical triarylmethanes. This research showcases the versatility of this compound in facilitating complex organic transformations, contributing to the development of new materials and molecules in organic chemistry (Thirupathi & Kim, 2010).

In Ionic Liquid Studies

This compound is also relevant in studies involving ionic liquids, which are salts that remain liquid at low temperatures and have a wide range of applications in green chemistry and materials science. Arce et al. (2007) explored the use of ionic liquids for the separation of aromatic hydrocarbons from alkanes, demonstrating the potential of these materials in enhancing separation processes and reducing environmental impact. The research on ionic liquids, including those derived from this compound, contributes to the advancement of sustainable chemical processes (Arce et al., 2007).

Mecanismo De Acción

Safety and Hazards

Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, are considered hazardous. They are highly flammable and may be fatal if swallowed and enters airways. They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness. They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The future directions in the field of sulfonyl chlorides, including Hexane-2-sulfonyl chloride, involve the development of safer, more efficient, and environmentally friendly methods for their synthesis . There is also interest in exploring their use in various applications, such as in the synthesis of sulfonamides and sulfonyl azides .

Propiedades

IUPAC Name |

hexane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDDAIWDUEVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)